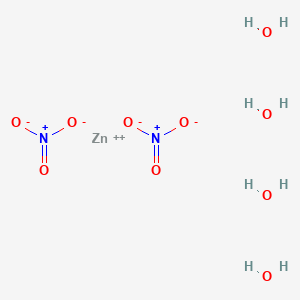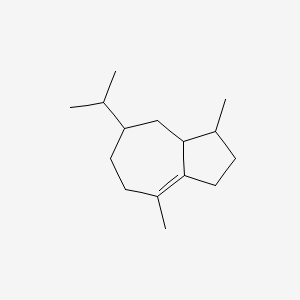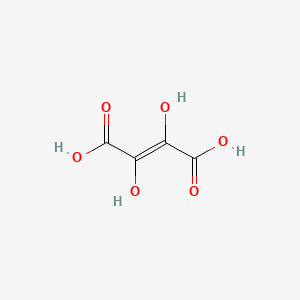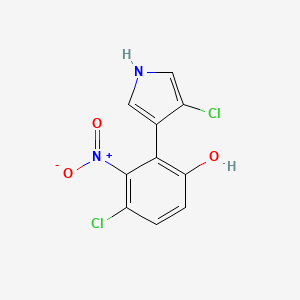
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol is a natural product found in Pseudomonas with data available.
科学的研究の応用
1. Anticancer Drug Synthesis
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol and its derivatives play a significant role as intermediates in the synthesis of small molecule anticancer drugs. Zhang, Zhou, Gu, and Xu (2019) demonstrated a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized through multiple steps including halogenation, coupling, and nucleophilic reactions, achieving an overall yield of 85% (Zhang, Zhou, Gu, & Xu, 2019).
2. Anion Sensing Applications
The compound and its analogs can be used in colorimetric sensors for detecting anions. Gale, Twyman, Handlin, and Sessler (1999) found that the intense yellow color of the 4-nitrophenolate anion dissipates upon complex formation with meso-octamethylcalix[4]pyrrole, indicating potential applications in anion detection (Gale, Twyman, Handlin, & Sessler, 1999).
3. Water Decontamination
This chemical is also relevant in environmental science, particularly for decontamination processes. Mehrizad and Gharbani (2014) studied the removal of chloro-2-nitrophenol, a related compound, from aqueous solutions using graphene, suggesting its potential for environmental cleanup applications (Mehrizad & Gharbani, 2014).
4. Advanced Oxidation Processes
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol can be degraded using various advanced oxidation processes (AOPs), which is essential for managing its environmental impact. Saritha, Aparna, Himabindu, and Anjaneyulu (2007) compared different AOPs, including UV, H₂O₂, and Fenton processes, for the degradation of 4-chloro-2-nitrophenol, a structurally similar compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
特性
CAS番号 |
15345-51-4 |
|---|---|
分子式 |
C10H6Cl2N2O3 |
分子量 |
273.069 |
IUPAC名 |
4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |
InChIキー |
HCTYUKFXOOTSDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)C2=CNC=C2Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




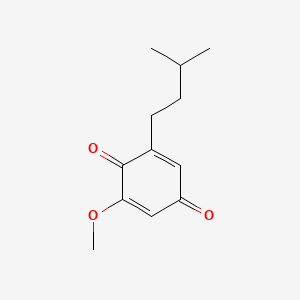
![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)


![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![N-[5-{[2-Hydroxy-5-(octanoylamino)-6-oxo-1,6-dihydropyridin-3-yl]amino}-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]octanamide](/img/structure/B579023.png)

